molecular formula C10H12N4S B2533960 4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine CAS No. 2034606-84-1

4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine

Cat. No. B2533960
CAS RN: 2034606-84-1
M. Wt: 220.29
InChI Key: KNHAJFDQMPATDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine” is a compound that belongs to the class of pyrazolo[1,5-a]pyrazin-4-yl derivatives . These compounds are pharmaceutically active and are useful for inhibiting Janus Kinases (JAKs) .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin-4-yl derivatives involves various chemical reactions . The process typically starts with the 3,5-dimethyl pyrazole ring and acetophenone derivatives, leading to different N-propargylated C-3 substituted pyrazoles . These derivatives are then reacted with different amine derivatives using Cs2CO3 in methanol .


Molecular Structure Analysis

The molecular structure of “4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine” is complex, with various functional groups . The mass spectra for these compounds show the correct quasimolecular ions, and their IR spectra reveal the presence of these functional groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine” are complex . The reaction might be preceded by the nucleophilic attack of the amino group in compound 3b to the carbon atom of the protonated carbonyl group in the cycloalkanone compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of “4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine” involves inhibiting Janus Kinases (JAKs) . These compounds are useful for treating and preventing conditions mediated by JAK .

Future Directions

The future directions for “4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine” involve further exploration of its potential as a Janus Kinase inhibitor . There is ongoing research into the design and synthesis of pyrazolopyrazinones, which reveal various inhibitory effects .

properties

IUPAC Name

4-pyrazolo[1,5-a]pyrazin-4-ylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-2-12-14-4-3-11-10(9(1)14)13-5-7-15-8-6-13/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHAJFDQMPATDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.